Superior Potency Against Drug-Resistant Smo Mutant vs. KAAD-Cyclopamine
In a direct, head-to-head comparison in a cellular assay measuring inhibition of the drug-resistant mouse Smo mutant (D477G), ALLO-2 demonstrated markedly superior potency compared to the benchmark antagonist KAAD-cyclopamine [1].
| Evidence Dimension | Inhibition of Smo:D477G mutant activity |
|---|---|
| Target Compound Data | IC50 = 83 nM |
| Comparator Or Baseline | KAAD-Cyclopamine (IC50 = 1700 nM) |
| Quantified Difference | ~20.5-fold greater potency for ALLO-2 |
| Conditions | TM3-Gli-Luc cells transfected with Smo:D477G mutant |
Why This Matters
This quantifies the specific advantage of ALLO-2 for research focused on clinically relevant drug-resistant Smo mutations, where other antagonists fail.
- [1] Tao H, et al. Small molecule antagonists in distinct binding modes inhibit drug-resistant mutant of smoothened. Chem Biol. 2011 Apr 22;18(4):432-7. doi: 10.1016/j.chembiol.2011.01.018. PMID: 21513879. View Source
